molecular formula C16H26N2O B8476811 2,6-Diisopropyl-4-morpholin-4-yl-phenylamine

2,6-Diisopropyl-4-morpholin-4-yl-phenylamine

Cat. No.: B8476811
M. Wt: 262.39 g/mol
InChI Key: OATSGRXHFZSTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diisopropyl-4-morpholin-4-yl-phenylamine is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

4-morpholin-4-yl-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C16H26N2O/c1-11(2)14-9-13(18-5-7-19-8-6-18)10-15(12(3)4)16(14)17/h9-12H,5-8,17H2,1-4H3

InChI Key

OATSGRXHFZSTEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(4-amino-2,6-diisopropyl-phenyl)-4-methyl-benzenesulfonamide (346 mg), bis-(2-bromoethyl)ether (151 μL), N,N-diisopropyl-ethylamine (0.53 mL) and N-methylpyrrolidine (1.0 mL) was heated to 180° C. for 20 minutes in a sealed microwave process vial. The mixture was diluted with ethyl acetate (20 mL), washed with brine (30 mL) and saturated aqueous potassium carbonate (30 mL) and dried over sodium sulfate. The organic phase was concentrated in vacuo and redissolved in a mixture of sulfuric acid (1.9 mL) and water (0.1 mL) and stirred at 40° C. for 3 hours. Ice (30 mL) and water (30 mL) were added and the mixture was basified with solid potassium carbonate. The mixture was extracted with ethyl acetate (3×20 mL) and the combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 260 mg (99%) of the title compound as a white solid. NMR (500 MHz, CDCl3): 1.26 (d, 12H), 2.95 (m, 2H), 3.06 (m, 4H), 3.49 (b, 2H), 3.87 (m, 4H), 6.69 (s, 2H).
Name
N-(4-amino-2,6-diisopropyl-phenyl)-4-methyl-benzenesulfonamide
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
151 μL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
99%

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